molecular formula C9H5ClO2S B2677087 2-(5-Chlorothiophene-2-carbonyl)furan CAS No. 659719-72-9

2-(5-Chlorothiophene-2-carbonyl)furan

Cat. No.: B2677087
CAS No.: 659719-72-9
M. Wt: 212.65
InChI Key: YVEZYSAXQMBKDJ-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophene-2-carbonyl)furan is a chemical compound with the molecular formula C9H5ClO2S and a molecular weight of 212.65 g/mol . It is characterized by the presence of a furan ring and a chlorothiophene moiety, making it a unique compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophene-2-carbonyl)furan typically involves the acylation of furan with 5-chlorothiophene-2-carbonyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophene-2-carbonyl)furan involves its interaction with specific molecular targets and pathways. For instance, its electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophene-2-carbonyl)furan is unique due to the presence of both a furan ring and a chlorothiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEZYSAXQMBKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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